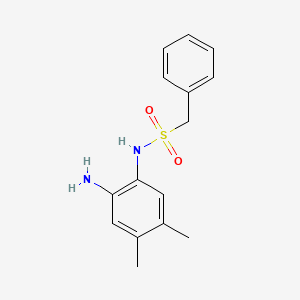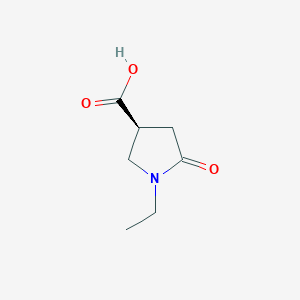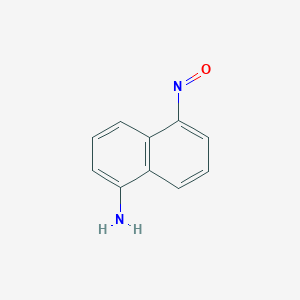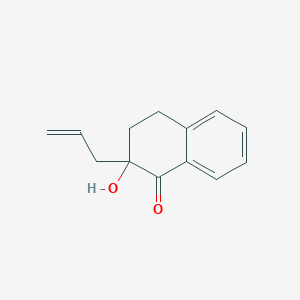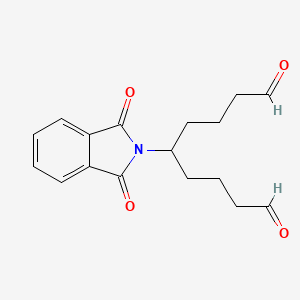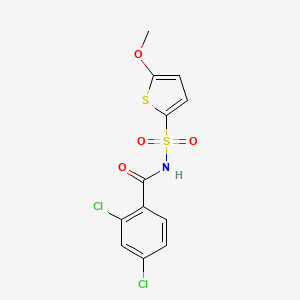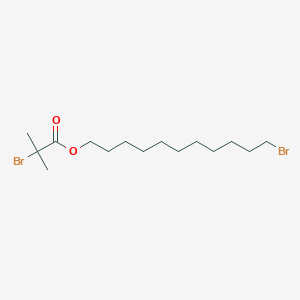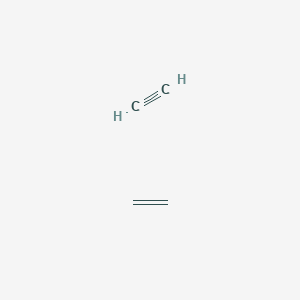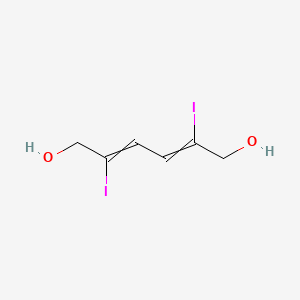
2,5-Diiodohexa-2,4-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diiodohexa-2,4-diene-1,6-diol is an organic compound with the molecular formula C6H8I2O2 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a hexadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diene-1,6-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Hexadiyne-1,6-diol: Similar structure but with triple bonds instead of double bonds.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups and a cyclic structure.
2,5-Diamino-2,5-cyclohexadiene-1,4-dione: Contains amino groups and a cyclic structure.
Uniqueness
2,5-Diiodohexa-2,4-diene-1,6-diol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of double bonds and hydroxyl groups also contributes to its versatility in various chemical reactions and applications .
特性
CAS番号 |
179766-56-4 |
|---|---|
分子式 |
C6H8I2O2 |
分子量 |
365.94 g/mol |
IUPAC名 |
2,5-diiodohexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2 |
InChIキー |
LKGMWLMVSOXTJL-UHFFFAOYSA-N |
正規SMILES |
C(C(=CC=C(CO)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


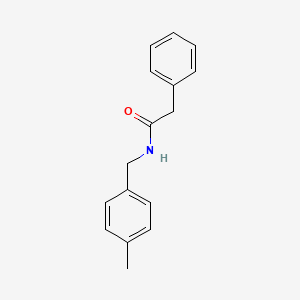
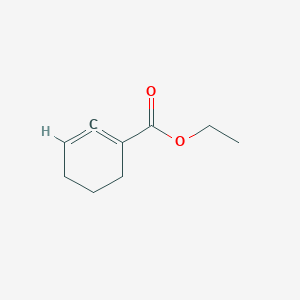
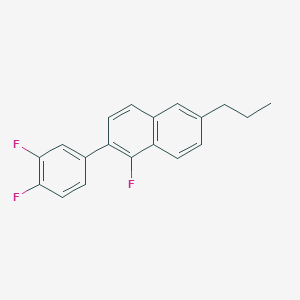
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
